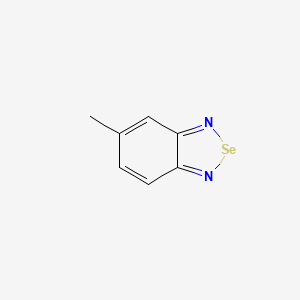

5-Methyl-2,1,3-benzoselenadiazole

Descripción

Propiedades

IUPAC Name |

5-methyl-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2Se/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEMMCAMXBKLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=N[Se]N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149986 | |

| Record name | 2,1,3-Benzoselenadiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-91-7 | |

| Record name | 5-Methyl-2,1,3-benzoselenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpiazselenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpiazselenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoselenadiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPIAZSELENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IZJ4DE9DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Benzoselenadiazoles Within Contemporary Heterocyclic Chemistry Research

Benzoselenadiazoles (BSeD), and their sulfur analogs benzothiadiazoles (BTD), represent an important class of π-extended heteroarenes. mdpi.com These compounds are widely investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.comresearchgate.net The strong electron-withdrawing ability of the benzoselenadiazole unit makes it a valuable building block in the design of donor-acceptor (D-A) type organic dyes and polymers. mdpi.com

The inclusion of a selenium atom in the heterocyclic ring imparts specific properties. Compared to its sulfur counterpart, selenium is less electronegative and has a larger atomic radius. acs.org This difference can lead to a narrower bandgap and broader absorption in the near-infrared region of the solar spectrum for selenium-containing organic semiconductors. acs.org Furthermore, the structure of benzoselenadiazoles facilitates well-ordered molecular packing through a combination of π-π stacking and chalcogen interactions, which is advantageous for charge transport in electronic devices. mdpi.com The D-A-D (donor-acceptor-donor) architecture, utilizing a benzoselenadiazole core as the acceptor, has been effectively employed to tune the optical and electrochemical properties of organic semiconductors for applications in bulk-heterojunction organic solar cells. sciopen.com

Significance of Organoselenium Compounds in Advanced Chemical Systems

Organoselenium chemistry, which studies compounds with carbon-selenium bonds, has expanded rapidly over the past few decades. wikipedia.orgrsc.org These compounds are recognized for their diverse applications, serving as crucial intermediates in organic synthesis and as foundational components in materials chemistry. rsc.orgmdpi.com The chemical properties of organoselenium compounds are distinct from their sulfur and oxygen analogs. The carbon-selenium (C-Se) bond is weaker and longer than a carbon-sulfur (C-S) bond, with a bond energy of approximately 234 kJ/mol for C-Se versus 272 kJ/mol for C-S. wikipedia.org

This relative weakness of the C-Se bond influences the reactivity of organoselenium compounds. They are generally more nucleophilic than corresponding sulfur compounds and also more acidic. wikipedia.org For instance, the pKa of benzeneselenol (B1242743) (PhSeH) is 5.9, whereas the pKa of thiophenol is 6.5. wikipedia.org This enhanced reactivity is harnessed in numerous organic reactions. Beyond their utility in synthesis, organoselenium compounds are integral to the development of advanced materials, including semiconductor metal selenide (B1212193) nanomaterials. rsc.org The ongoing research into chiral organoselenium compounds further highlights their importance in asymmetric catalysis and the synthesis of complex molecules. mdpi.com

Overview of 5 Methyl 2,1,3 Benzoselenadiazole Within the Current Research Landscape

Established Synthetic Pathways for this compound and its Precursors

The foundational methods for synthesizing this compound often involve classical condensation reactions and multi-step sequences, which have been refined over time for reliability and efficiency.

Condensation Reactions Utilizing Selenium Dioxide with Diamine Precursors

A primary and straightforward method for the synthesis of the 2,1,3-benzoselenadiazole (B1677776) core involves the condensation of an appropriate o-phenylenediamine (B120857) with a selenium-containing reagent. For the synthesis of this compound, the key precursor is 4-methyl-1,2-phenylenediamine.

The reaction is typically carried out by treating 4-methyl-1,2-phenylenediamine with selenium dioxide (SeO₂). nih.gov This reaction is a direct method to form the heterocyclic ring. The general approach for the synthesis of the parent 2,1,3-benzoselenadiazole involves dissolving o-phenylenediamine in a suitable solvent, such as ethanol (B145695) or a mixture of hydrochloric acid and water, followed by the addition of a selenium dioxide solution. youtube.commdpi.com This leads to the precipitation of the product. youtube.com For the 5-methyl derivative, the same principle applies, substituting o-phenylenediamine with 4-methyl-1,2-phenylenediamine. The reaction mixture is often heated to reflux to ensure the completion of the condensation. mdpi.com

| Precursor | Reagent | Product | Reference |

| 4-Methyl-1,2-phenylenediamine | Selenium Dioxide (SeO₂) | This compound | nih.gov |

| o-Phenylenediamine | Selenium Dioxide (SeO₂) | 2,1,3-Benzoselenadiazole | youtube.commdpi.com |

Multi-Step Syntheses from Substituted Benzenediamines

Derivatization from Parent 2,1,3-Benzoselenadiazole and Substituted Analogues

Another synthetic strategy involves the modification of a pre-existing 2,1,3-benzoselenadiazole ring. While direct methylation of the 5-position of 2,1,3-benzoselenadiazole can be challenging due to regioselectivity issues, derivatization of related compounds is a viable route. For the analogous 2,1,3-benzothiadiazole (B189464) system, functionalization at the 5-position has been achieved through methods like Ir-catalyzed C-H borylation, which introduces a versatile boryl group that can be subsequently converted to a methyl group. acs.org Similar strategies could potentially be adapted for the benzoselenadiazole framework.

Advanced and Green Synthetic Approaches for the Benzoselenadiazole Core

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced approaches often utilize less hazardous reagents and catalysts, and may offer improved yields and selectivities.

Utilization of Elemental Selenium in Heterocycle Construction

A greener alternative to selenium dioxide is the use of elemental selenium. mdpi.com This approach is part of a broader effort to develop more environmentally friendly syntheses of selenium-containing heterocycles. mdpi.com For instance, elemental selenium can be used in copper-catalyzed reactions for the formation of Se-N bonds, which is a key step in the construction of the benzoselenadiazole ring. mdpi.com Three- and four-component reactions that incorporate elemental selenium are also being explored for the direct synthesis of complex selenium heterocycles. mdpi.com

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling for D-A-D Systems)

Metal-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, including those with a benzoselenadiazole core. The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for synthesizing Donor-Acceptor-Donor (D-A-D) type molecules where the benzoselenadiazole unit acts as the acceptor. rsc.orgresearchgate.net

In this context, a di-halogenated this compound can be coupled with donor molecules containing terminal alkynes. The palladium-catalyzed Sonogashira reaction allows for the precise and efficient formation of carbon-carbon bonds, leading to extended π-conjugated systems with tailored electronic properties. rsc.orgresearchgate.netnih.gov The regioselectivity of these coupling reactions is a critical aspect, and conditions can be optimized to favor coupling at specific positions on the benzoselenadiazole ring. rsc.orgresearchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Sonogashira Cross-Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper co-catalyst (e.g., CuI) | Halogenated this compound, Terminal Alkyne | Donor-Acceptor-Donor (D-A-D) Systems | rsc.orgresearchgate.netnih.gov |

These advanced synthetic methods not only provide access to novel benzoselenadiazole derivatives but also align with the principles of green chemistry by often employing catalytic amounts of reagents and proceeding under milder reaction conditions.

Palladium-Catalyzed C–H Bond Arylations

Palladium-catalyzed C–H bond arylation has emerged as a powerful tool for the synthesis of complex aromatic systems. While direct C-H arylation of this compound itself is not extensively detailed in the provided context, the arylation of related benzothiadiazole and benzothiadiazine dioxide systems provides a strong precedent for its potential. For instance, palladium(II) acetate (B1210297) has been successfully used to catalyze the arylation of 2,1,3-benzothiadiazoles with bromoarenes. nih.gov These reactions often require a suitable ligand, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate, and a base to proceed efficiently. nih.gov

A notable strategy involves the direct C–H arylation of 3-aryl-2H-benzo nih.govresearchgate.netnih.govthiadiazine 1,1-dioxides with aryl iodides, which yields mono-arylated products with high regioselectivity. rsc.org The addition of silver acetate (AgOAc) and trifluoroacetic acid (TFA) has been shown to be critical for achieving high yields in these transformations. rsc.org This methodology highlights the potential for similar regioselective arylations on the benzoselenadiazole core, which could lead to a diverse array of functionalized derivatives.

Electrochemical Synthesis Methods for Organoselenium Compounds

Electrochemical methods offer a green and efficient alternative for the synthesis of organoselenium compounds. These techniques can often be performed under mild conditions, avoiding the use of harsh reagents. While specific electrochemical methods for the synthesis of this compound were not detailed in the provided search results, the general principles of electrochemical synthesis are well-established for creating C-Se bonds. These methods typically involve the electrochemical reduction or oxidation of selenium precursors in the presence of a suitable organic substrate. The precise control over the applied potential allows for selective bond formation and can be a powerful tool in the synthesis of various organoselenium compounds.

Regioselective Functionalization and Derivatization Strategies of this compound Derivatives

The strategic functionalization of the this compound core is essential for tuning its properties. The methyl group and the aromatic ring offer multiple sites for chemical modification, and controlling the regioselectivity of these reactions is a key challenge.

Bromination of Methyl-Substituted Benzoselenadiazoles

The bromination of methyl-substituted benzoselenadiazoles is a key step in their further functionalization. The reaction of 5,6-dimethyl-2,1,3-benzoselenadiazole (B3025547) with N-bromosuccinimide (NBS) can lead to the formation of mono- and bis(bromomethyl) derivatives. researchgate.net This selective bromination of the methyl groups provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.net In a related system, the regioselective electrophilic bromination of a 5-methoxy-substituted bacteriochlorin (B1244331) with NBS occurs at a specific meso-position in high yield, demonstrating the directing effect of substituents on the aromatic core. nih.gov

Table 1: Bromination of Methyl-Substituted Benzodiazoles

| Starting Material | Reagent | Product(s) | Reference |

|---|

Formation of Imine and Diimine Derivatives from Benzoselenadiazole Carbaldehydes

The aldehyde functionality of 2,1,3-benzoselenadiazole-5-carbaldehyde serves as a versatile precursor for the synthesis of imine and diimine derivatives. These compounds are typically formed through the condensation reaction between the carbaldehyde and a primary amine. While some imines and diimines derived from 2,1,3-benzoselenadiazole-5-carbaldehyde have been prepared, their low solubility in common organic solvents has limited their further investigation. researchgate.net The synthesis of imines can often be achieved under mild conditions, and even in aqueous media, by direct condensation of the corresponding carbonyl compounds and amines. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Di-tert-butyl(methyl)phosphonium tetrafluoroborate |

| 3-Aryl-2H-benzo nih.govresearchgate.netnih.govthiadiazine 1,1-dioxide |

| Silver acetate |

| Trifluoroacetic acid |

| 5,6-dimethyl-2,1,3-benzoselenadiazole |

| N-bromosuccinimide |

Ortho-Directed C–H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of benzoselenadiazoles, directing groups can be utilized to achieve regioselective C–H activation at the ortho position.

While specific examples detailing the ortho-directed C–H functionalization of this compound are not prevalent in the reviewed literature, the principles can be inferred from methodologies applied to related aromatic systems. The success of such reactions often depends on the interplay between a directing group (DG) on the aromatic ring and a transition metal catalyst, typically palladium or rhodium. rsc.org Undesirable interactions between the directing group and other substituents, particularly those in a neighboring position, can significantly impact the efficiency of the C–H activation. rsc.org

Strategies employing transient directing groups, formed in situ from aldehydes and amines, have expanded the scope of metal-catalyzed C–H functionalization, allowing for diverse transformations like arylation, chlorination, bromination, and amidation on benzaldehyde (B42025) substrates. nih.govresearchgate.net These transient directing groups can override the influence of other coordinating functional groups, enabling selective C–H activation. nih.govresearchgate.net Similarly, weakly coordinating groups, such as sulfonamides, have been successfully used to direct the ortho-C–H functionalization of arenes. researchgate.net These approaches highlight the potential for developing selective C–H functionalization methods for substituted benzoselenadiazoles like the 5-methyl derivative.

Annulation and Fused Ring System Synthesis Involving Benzoselenadiazole Moieties

The benzoselenadiazole core is an excellent platform for the construction of fused heterocyclic systems, leading to novel compounds with extended π-systems and potentially interesting photophysical or biological properties.

The Gould-Jacobs reaction is a classic method for synthesizing quinoline (B57606) rings. wikipedia.org This reaction sequence typically involves the condensation of an aromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline derivative. wikipedia.org

This methodology has been successfully applied to aminobenzoselenadiazoles to create selenadiazoloquinoline derivatives. For instance, the reaction of 4-amino-2,1,3-benzoselenadiazole with activated enol ethers leads to the formation of (benzoselenadiazol-4-ylamino)methylene derivatives. researchgate.net Subsequent thermal cyclization of these intermediates under Gould-Jacobs conditions yields angularly annelated selenadiazolo[3,4-h]quinolones. researchgate.net Similarly, 5-amino-2,1,3-benzoselenadiazole has been used to synthesize angularly annelated 8-substituted researchgate.netCurrent time information in Bangalore, IN.acs.orgselenadiazolo[3,4-f]quinolones, with no linear products being observed during the thermal cyclization. arkat-usa.org The presence of the selenium atom in these quinolone structures could impart unique photobiological activities. arkat-usa.org

Table 1: Gould-Jacobs Reaction with Aminobenzoselenadiazoles

| Starting Amine | Product | Annulation Type |

| 4-Amino-2,1,3-benzoselenadiazole | Selenadiazolo[3,4-h]quinolones | Angular |

| 5-Amino-2,1,3-benzoselenadiazole | researchgate.netCurrent time information in Bangalore, IN.acs.orgSelenadiazolo[3,4-f]quinolones | Angular |

The synthesis of indole (B1671886) rings fused to the benzoselenadiazole framework creates novel heterocyclic systems with potential applications in materials science and as precursors for biologically active molecules. The Batcho-Leimgruber indole synthesis is a key method for achieving this transformation.

This approach has been successfully used to prepare 1,2,5-selenadiazolo[3,4-g]indole from 5-methyl-4-nitro-2,1,3-benzoselenadiazole. umich.edudoaj.org The process involves the reaction of the nitro-substituted benzoselenadiazole with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form an enamine, which is then reductively cyclized to the indole ring. However, this methodology was reported to be unsuccessful for the synthesis of the isomeric 1,2,5-selenadiazolo[3,4-f]indole from 5-methyl-6-nitro-2,1,3-benzoselenadiazole. researchgate.net An improved preparation for 1,2,5-selenadiazolo[3,4-g]indole has also been reported. researchgate.net

Reductive Deselenation Reactions for Accessing Reactive Intermediates

A key synthetic utility of the 2,1,3-benzoselenadiazole ring system is its ability to undergo reductive deselenation. This reaction cleaves the selenium-nitrogen bonds and removes the selenium atom, unmasking an ortho-diaminobenzene functionality. This transformation is particularly valuable as it provides access to reactive intermediates that can be difficult to synthesize through other routes.

For example, the reductive deselenation of 1,2,5-selenadiazolo[3,4-g]indole, which is synthesized from 5-methyl-4-nitro-2,1,3-benzoselenadiazole, affords the previously unreported 6,7-diaminoindole. umich.edudoaj.org This diaminoindole is a versatile precursor for the synthesis of other heterocyclic systems. For instance, its reaction with biacetyl yields 2,3-dimethylpyrrolo[2,3-f]quinoxaline. umich.edu This strategy of using the benzoselenadiazole as a protecting group for an ortho-diamine has also been employed to synthesize less accessible compounds like 4-nitrobenzimidazoles and 5-nitroquinoxalines. umich.edu

Synthesis of Fluorogenic Benzoselenadiazole Reagents

Benzoselenadiazole derivatives often exhibit interesting photophysical properties, and their synthesis as fluorogenic reagents has attracted considerable attention. These reagents are typically non-fluorescent themselves but react with specific analytes to produce highly fluorescent products, making them useful for sensing and imaging applications.

New fluorogenic reagents based on the benzoselenadiazole scaffold have been developed. For example, 7-fluoro-4-N,N-dimethylaminosulfonyl-2,1,3-benzoselenadiazole has been synthesized and shown to react with non-fluorescent amines to yield environmentally sensitive fluorophores. oup.comresearchgate.net This reactivity stems from the nucleophilic aromatic substitution of the fluorine atom by the amine.

Furthermore, a series of ten new fluorescent 2,1,3-benzoselenadiazole derivatives were synthesized through the reaction of 4,7-dibromobenzo-2,1,3-selenadiazole with various arylthiols. acs.orgnih.gov These reactions were optimized using copper oxide nanoparticles (CuO NPs) as a catalyst and potassium hydroxide (B78521) (KOH) as a base in dimethyl sulfoxide (B87167) (DMSO). acs.org The resulting adducts displayed a range of photophysical properties, with some showing promise as selective probes for imaging lipid-based structures in living cells and complex multicellular organisms. acs.orgnih.gov

Table 2: Synthesis of Arylthio-Substituted Benzoselenadiazoles

| Arylthiol Substituent | Yield (%) |

| 4-Methoxy | 70 |

| 4-Methyl | 86 |

| 4-Chloro | 78 |

| 4-Fluoro | 75 |

| 4-Bromo | 65 |

| Unsubstituted | 82 |

| 2-Methoxy | 55 |

| 3-Methoxy | 72 |

| 2-Methyl | 68 |

| 3-Methyl | 79 |

Reaction Conditions: 4,7-dibromobenzo-2,1,3-selenadiazole (0.5 mmol), arylthiol (1.0 mmol), CuO NPs (20 mol %), KOH (4 equiv) in DMSO (1.5 mL) at 80 °C for 24 h under a N₂ atmosphere. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Research has been conducted to analyze this compound using a comprehensive range of NMR experiments, providing data on each unique nucleus within the molecule. researchgate.netresearchgate.net

Proton NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals for the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing their positions relative to the electron-withdrawing selenadiazole ring and the electron-donating methyl group.

While a comprehensive analysis of this compound by ¹H NMR has been reported, the specific spectral data were not available in the accessed literature. researchgate.netresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | Data not available in search results | Data not available in search results | Data not available in search results |

| H-4 | Data not available in search results | Data not available in search results | Data not available in search results |

| H-6 | Data not available in search results | Data not available in search results | Data not available in search results |

| H-7 | Data not available in search results | Data not available in search results | Data not available in search results |

Note: The data presented in this table is based on a reported analysis researchgate.netresearchgate.net, but specific values were not accessible.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the selenium and nitrogen heteroatoms and the methyl substituent, while the quaternary carbons (C-3a, C-5, and C-7a) are also clearly distinguished.

This compound has been analyzed by ¹³C NMR spectroscopy, but the specific chemical shifts were not detailed in the available sources. researchgate.netresearchgate.net The study of related benzazoles shows that heteroatoms exert a significant inductive effect, influencing the chemical shifts of adjacent carbons. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | Data not available in search results |

| C-4 | Data not available in search results |

| C-5 | Data not available in search results |

| C-6 | Data not available in search results |

| C-7 | Data not available in search results |

| C-3a | Data not available in search results |

| C-7a | Data not available in search results |

Note: The data presented in this table is based on a reported analysis researchgate.netresearchgate.net, but specific values were not accessible.

Although ¹⁵N NMR spectroscopic analysis of this compound has been performed, the specific chemical shift values were not available in the reviewed literature. researchgate.netresearchgate.net

Table 3: ¹⁵N NMR Spectroscopic Data for this compound

| Nitrogen | Chemical Shift (δ, ppm) |

|---|---|

| N-1 / N-3 | Data not available in search results |

Note: The data presented in this table is based on a reported analysis researchgate.netresearchgate.net, but specific values were not accessible. The chemical shifts are typically referenced against liquid ammonia (B1221849) or nitromethane.

As a spin-1/2 nucleus, ⁷⁷Se is amenable to NMR spectroscopy and serves as a direct probe of the selenium atom's local electronic environment. nih.gov The ⁷⁷Se chemical shift is highly sensitive to the oxidation state, coordination number, and nature of the substituents on the selenium-containing ring. For the parent compound, 2,1,3-benzoselenadiazole, the ⁷⁷Se NMR signal has been observed at 1511.26 ppm. mdpi.com The presence of the methyl group in the 5-position is expected to modulate this chemical shift.

Detailed analysis of the ⁷⁷Se NMR spectrum of this compound has been carried out, though the specific isotropic chemical shift was not located in the searched abstracts. researchgate.netresearchgate.net Analysis of the chemical shift tensor provides further details on the electronic structure and symmetry around the selenium nucleus.

Table 4: ⁷⁷Se NMR Spectroscopic Data for this compound

| Nucleus | Isotropic Chemical Shift (δ, ppm) |

|---|---|

| ⁷⁷Se | Data not available in search results |

Note: The data presented in this table is based on a reported analysis researchgate.netresearchgate.net, but specific values were not accessible. For comparison, the parent 2,1,3-benzoselenadiazole has a reported shift of 1511.26 ppm. mdpi.com

Solid-state ⁷⁷Se NMR spectroscopy, particularly through magic-angle spinning (MAS) techniques, is a powerful method for investigating intermolecular interactions in the crystalline phase. This technique is especially effective for characterizing chalcogen bonds (ChB), which are non-covalent interactions involving the selenium atom.

In substituted 2,1,3-benzoselenadiazoles, the selenium atom possesses regions of positive electrostatic surface potential (ESP), known as σ-holes, which can interact with nucleophiles. Solid-state ⁷⁷Se NMR can probe these interactions. Studies have found a positive correlation between the value of the ESP maxima at the σ-holes and the experimentally measured ⁷⁷Se isotropic chemical shift. Furthermore, the skew of the chemical shift tensor, a parameter that describes the shape of the tensor, has been established as a metric that reflects the geometry and binding motif of the chalcogen bond. This makes solid-state ⁷⁷Se NMR an effective tool for characterizing both the structural and electrostatic features of self-complementary chalcogen bonding networks in the solid state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of 2,1,3-benzoselenadiazole and its derivatives is characterized by absorption bands in the UV and visible regions, corresponding to π→π* and n→π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the electronic nature of substituents on the benzoid ring. Investigations have been conducted on the effect of both electron-donating and electron-withdrawing substituents on the UV absorption spectrum of the 2,1,3-benzoselenadiazole ring system. researchgate.net The introduction of the electron-donating methyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

Analysis of Electronic Absorption Spectra and Observed Spectral Shifts

The electronic absorption characteristics of this compound and its related derivatives are primarily defined by intramolecular charge-transfer (CT) transitions. The electronic spectra of 2,1,3-benzoselenadiazole derivatives, including the 5-methyl substituted variant, typically exhibit absorption bands in the UV-visible region. For instance, the parent compound, 2,1,3-benzoselenadiazole, displays specific absorption maxima. While detailed spectral data for this compound is not extensively documented in the provided results, the behavior of analogous compounds provides a strong basis for understanding its spectral properties. The introduction of a methyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which influences the energy of the molecular orbitals involved in the electronic transitions.

Influence of Electronegative and Electropositive Substituents on UV Absorption Characteristics

The UV absorption characteristics of the 2,1,3-benzoselenadiazole core are highly sensitive to the nature of substituents on the benzene ring.

Electropositive Substituents: The introduction of an electropositive (electron-donating) group like a methyl group (-CH₃) at the 5-position generally leads to a bathochromic shift of the absorption bands. This is because the methyl group increases the electron density of the aromatic system, thereby raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.

Electronegative Substituents: Conversely, the presence of electronegative (electron-withdrawing) groups would be expected to cause a hypsochromic (blue) shift. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can increase the HOMO-LUMO gap, requiring higher energy for electronic excitation.

Studies on related benzoxazole (B165842) derivatives have shown that substituents significantly alter the electronic absorption spectra. For example, a p-fluorophenyl group (an electronegative substituent) and a p-methylaminophenyl group (an electropositive substituent) on a similar 5-methyl-benzoxazole framework resulted in distinct UV absorption maxima, illustrating the profound effect of substituent electronic properties. nih.govnih.govesisresearch.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

In Situ Spin Trapping Studies of Photoinduced Radical Intermediates

While specific in situ spin trapping studies on photoinduced radical intermediates of this compound were not found, this technique is crucial for detecting and identifying transient radical species. In a typical experiment, the compound would be irradiated in the presence of a spin trap (e.g., a nitrone or a nitroso compound). Any short-lived radicals formed upon photoexcitation would be "trapped," forming a more stable spin adduct that can be readily detected and characterized by EPR spectroscopy. This would allow for the elucidation of photochemical reaction mechanisms, such as potential C-H bond cleavage from the methyl group or reactions involving the selenadiazole ring.

Characterization of Radical Anions and Investigation of Electron Withdrawal by Chalcogen Elements

EPR spectroscopy has been successfully used to study the radical anions of 2,1,3-benzoselenadiazole. acs.org These studies reveal that the unpaired electron is delocalized over the entire molecule. The selenium atom, being a chalcogen element, plays a significant role in withdrawing electron density. acs.org Analysis of the EPR spectra of the radical anion of 2,1,3-benzoselenadiazole and its sulphur and oxygen analogues (2,1,3-benzothiadiazole and 2,1,3-benzoxadiazole) has shown that the electron-withdrawing ability of the Group 16 element decreases in the order Se > S > O. acs.org This is reflected in the hyperfine coupling constants of the magnetic nuclei within the radical anions. For the 5-methyl derivative, the presence of the methyl group would slightly perturb the spin distribution in the radical anion compared to the unsubstituted parent compound.

Other Advanced Spectroscopic Techniques

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. mdpi.com The methyl group would show characteristic symmetric and asymmetric C-H stretching vibrations, usually below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bonds within the selenadiazole ring are expected to appear in the 1625–1430 cm⁻¹ range. mdpi.com

Ring Vibrations: The characteristic vibrations of the benzoselenadiazole ring system would also be present, providing a fingerprint for the molecule.

Computational studies, often using methods like Density Functional Theory (DFT), are frequently paired with experimental IR and Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. nih.govnih.govmdpi.com While a specific, complete vibrational analysis for this compound is not detailed in the search results, analyses of similar structures like 5-methyl-2-(p-fluorophenyl)benzoxazole and 5-methyl-2-(p-methylaminophenyl)benzoxazole provide a strong comparative basis for the expected spectral features. nih.govnih.gov

Table of Vibrational Frequencies for Related Compounds

This table presents typical frequency ranges for key vibrational modes based on data from analogous compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1625 - 1430 |

| C=N Stretch | 1600 - 1500 |

Mass Spectrometry (MS) for Molecular Formula and Structure Confirmation (e.g., HRMS, EIMS)

Mass spectrometry is an indispensable analytical technique for the elucidation of the molecular formula and structural features of this compound. Through methods such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS), detailed information regarding the compound's molecular weight, elemental composition, and fragmentation patterns can be obtained, providing robust confirmation of its identity.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, the molecular ion peak is expected to be prominent, reflecting the stability of the aromatic heterocyclic system.

The fragmentation pattern of this compound can be inferred from the known fragmentation of its parent compound, 2,1,3-benzoselenadiazole. nih.gov The primary fragmentation pathways for the benzoselenadiazole core involve the cleavage of the selenium-nitrogen bonds and the loss of selenium or related fragments. The presence of the methyl group on the benzene ring introduces additional fragmentation possibilities.

A plausible EIMS fragmentation pathway for this compound would likely involve the following steps:

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion (C₇H₆N₂Se)⁺˙.

Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of the methyl group (˙CH₃) to form a stable cation.

Loss of HCN: Subsequent fragmentation may involve the elimination of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring.

Cleavage of the Selenadiazole Ring: The five-membered ring can undergo cleavage, potentially leading to the expulsion of selenium (Se) or a CSeN fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for unequivocally confirming the elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the calculated exact mass of the most abundant isotopic composition of the molecular ion [C₇H₆N₂⁸⁰Se]⁺ is 197.9699. An experimental HRMS measurement confirming this value would provide definitive evidence for the presence of one selenium atom, seven carbon atoms, six hydrogen atoms, and two nitrogen atoms in the molecule. This level of precision is invaluable for distinguishing between potential isobaric interferences and confirming the structure of novel or synthesized compounds.

The table below summarizes the expected key ions in the mass spectrum of this compound, based on its known molecular formula and inferred fragmentation patterns.

| Ion | Formula | Calculated m/z (for ⁸⁰Se) | Interpretation |

| [M]⁺˙ | [C₇H₆N₂Se]⁺˙ | 197.97 | Molecular Ion |

| [M - H]⁺ | [C₇H₅N₂Se]⁺ | 196.96 | Loss of a hydrogen radical |

| [M - N₂]⁺˙ | [C₇H₆Se]⁺˙ | 169.96 | Loss of a nitrogen molecule |

| [M - Se]⁺˙ | [C₇H₆N₂]⁺˙ | 118.05 | Loss of a selenium atom |

| [M - HCN]⁺˙ | [C₆H₅NSe]⁺˙ | 170.96 | Loss of hydrogen cyanide |

| [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | 76.03 | Benzene-like fragment |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of selenium-containing heterocyclic compounds. For 5-Methyl-2,1,3-benzoselenadiazole, DFT calculations offer a detailed understanding of its fundamental characteristics.

The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. Experimental data from X-ray crystallography reveals that the molecule crystallizes in a monoclinic system. Key experimental bond lengths and angles provide a basis for comparison with DFT-calculated geometries. researchgate.net For instance, in the solid state, the molecules form dimeric units through intermolecular Se⋯N contacts of 2.982 Å. researchgate.net DFT calculations, often employing functionals like B3LYP with a suitable basis set, can reproduce these experimental geometries with high accuracy.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining the molecule's chemical reactivity and electronic properties. While specific HOMO-LUMO energy values for this compound are not extensively documented in dedicated theoretical studies, analysis of related 2,1,3-benzothiadiazole (B189464) derivatives provides valuable insights. For these related compounds, the introduction of substituents significantly influences the HOMO and LUMO energy levels. researchgate.net It is anticipated that the methyl group in the 5-position of the benzoselenadiazole ring will act as an electron-donating group, thereby raising the energy of the HOMO and slightly affecting the LUMO, leading to a modification of the HOMO-LUMO energy gap. This gap is a crucial parameter in predicting the molecule's potential applications in organic electronics.

Table 1: Representative HOMO-LUMO Energy Levels for Substituted 2,1,3-Benzothiadiazoles This table presents data for related compounds to infer potential trends for this compound.

| Substituent at 5- and 6-positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hydrogen | -6.0 | -1.9 | 4.1 |

| Methoxy | -5.6 | -1.7 | 3.9 |

| Cyano | -6.5 | -2.8 | 3.7 |

Data adapted from theoretical calculations on related benzothiadiazole systems. researchgate.net

The topologies of the HOMO and LUMO are also of significant interest. In benzoselenadiazole derivatives, the HOMO is typically distributed over the entire molecule, including the benzene (B151609) and selenadiazole rings, while the LUMO is often localized more on the electron-accepting selenadiazole moiety.

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The ESP map highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

DFT calculations are pivotal in elucidating complex reaction mechanisms at the molecular level. While specific studies on the dichalcogenide bond cleavage of this compound are not prevalent, theoretical chemistry provides the framework to investigate such processes. This would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers. Such studies would be invaluable in understanding the stability and reactivity of the Se-N bonds within the heterocyclic ring and the potential for the molecule to participate in reactions involving ring-opening or transformation.

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. imist.manih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, when compared with experimental data, can aid in the structural elucidation and assignment of NMR spectra.

For this compound, DFT calculations would predict distinct chemical shifts for the aromatic protons and carbon atoms, as well as for the methyl group. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.govresearchgate.net

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Related Azo-Dye Compound This table illustrates the typical accuracy of DFT-predicted NMR shifts.

| Atom | Functional | Predicted Shift (ppm) | Experimental Shift (ppm) |

| H1 | B97D | 7.8 | 7.6 |

| C1 | TPSSTPSS | 130.2 | 129.8 |

| C2 | TPSSTPSS | 125.4 | 124.9 |

Data adapted from a study on a different molecule to show the methodology's potential. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of computational chemistry for studying the excited states of molecules and their optical properties, such as UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima observed experimentally, as well as their corresponding oscillator strengths.

Studies on related benzothiadiazole derivatives have shown that TD-DFT can effectively model their photophysical properties. mdpi.com The nature and energy of the electronic transitions, such as π-π* transitions, can be characterized. The introduction of substituents is known to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), and TD-DFT can quantify these effects for the methyl group in this compound.

Theoretical Modeling of Chalcogen Bonding Interactions

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like selenium) as a Lewis acid. Theoretical modeling is essential for understanding and quantifying these interactions. In this compound, the selenium atom can act as a chalcogen bond donor, interacting with Lewis bases.

Computational studies on related benzoselenadiazoles have shown that the strength and directionality of chalcogen bonds are influenced by the substituents on the aromatic ring. researchgate.netacs.org An electron-withdrawing substituent generally enhances the positive σ-hole on the selenium atom, leading to stronger chalcogen bonds. researchgate.net Conversely, the electron-donating methyl group in this compound would be expected to slightly weaken the chalcogen bonding capability compared to the unsubstituted parent compound. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze and visualize these weak interactions. researchgate.netacs.org The crystal structure of this compound shows intermolecular Se⋯N contacts, which are a manifestation of chalcogen bonding. researchgate.net

Computational Design and Screening of Benzoselenadiazole-Based Organic Dyes and Materials

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the rational design and virtual screening of novel organic materials based on the benzoselenadiazole scaffold. These theoretical investigations allow for the prediction of crucial optoelectronic properties, guiding synthetic efforts toward molecules with enhanced performance for applications such as organic solar cells (OSCs) and fluorescent probes.

A notable strategy in the computational design of benzoselenadiazole derivatives is the acceptor-donor-acceptor (A-D-A) architecture. In this framework, the electron-deficient benzoselenadiazole unit typically serves as the central acceptor core (A1), flanked by electron-donating moieties (D) and terminal acceptor groups (A2). This molecular engineering approach allows for precise tuning of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which govern the electronic and optical characteristics of the material.

One such study focused on the design of eight novel nonfullerene acceptors (NFAs) with an A2-D-A1-D-A2 configuration, using a known benzoselenadiazole-based molecule as a reference (HNM). acs.org The central core (A1) was benzoselenadiazole, the donor (D) was cyclopentadithiophene (CPDT), and the terminal acceptor (A2) was a rhodanine (B49660) dicyanomethylene group. acs.org The newly designed molecules, denoted HNM1–HNM8, were created by introducing various strong electron-withdrawing groups at the terminal acceptor positions to enhance their performance in organic solar cells. acs.org

The theoretical evaluation of these designed molecules was carried out using DFT calculations at the M062X/6-31G(d,p) level of theory. acs.org This computational approach provides insights into the HOMO and LUMO energy levels, the energy gap (Egap), and the distribution of electron density. The calculated HOMO and LUMO energies are critical for predicting the open-circuit voltage (Voc) and the efficiency of electron transfer in a solar cell device.

The table below summarizes the calculated frontier orbital energies and energy gaps for the reference molecule (HNM) and the eight newly designed molecules (HNM1-HNM8).

The distribution of the HOMO and LUMO electron density across the molecular structure is another critical factor. For efficient charge separation in an organic solar cell, the HOMO should be localized on the donor component, while the LUMO should be concentrated on the acceptor component. In the A2-D-A1-D-A2 type molecules, analysis of the frontier molecular orbital compositions revealed that the HOMO is predominantly located on the donor (D) and central acceptor (A1) units, while the LUMO is mainly distributed over the central (A1) and terminal acceptor (A2) moieties. This spatial distribution facilitates effective intramolecular charge transfer upon photoexcitation.

Furthermore, DFT calculations are employed to understand the photophysical properties of newly synthesized fluorescent benzoselenadiazole derivatives. These theoretical models help to elucidate the intramolecular charge-transfer (ICT) processes that are responsible for the fluorescence characteristics of these dyes. nih.gov By correlating the computational data with experimental findings, researchers can gain a deeper understanding of the structure-property relationships, which is essential for the design of highly efficient fluorescent probes for bioimaging applications. nih.govacs.org

In the context of perovskite solar cells, computational screening has been utilized to design and evaluate benzoselenadiazole-based dopant-free hole-transporting materials (HTMs). acs.orgresearchgate.net By systematically modifying the donor groups attached to the benzoselenadiazole core, the energy levels can be tailored for efficient interfacial charge transfer with the perovskite layer. For instance, the optoelectronic, structural, and thermal properties of asymmetric and symmetric benzoselenadiazole-based molecules with different acceptor/donor units such as 3,5-bis(trifluoromethyl)benzene, alkyl thiophene, and triphenylamine (B166846) have been investigated to optimize the performance of perovskite solar cells. acs.orgresearchgate.net

The table below presents a list of chemical compounds mentioned in this article.

Supramolecular Chemistry and Solid State Architecture

Crystal Engineering and Molecular Packing Patterns

Crystal engineering of 5-Methyl-2,1,3-benzoselenadiazole provides a clear example of how specific, directional non-covalent interactions govern molecular packing. The crystal structure of the title compound, C₇H₆N₂Se, has been determined through single-crystal X-ray diffraction. researchgate.net The molecules are observed to arrange into rod-like formations that extend along the b-axis of the crystal lattice. researchgate.net This ordered arrangement is primarily stabilized by the formation of dimeric units, a recurring motif in the crystal packing of benzoselenadiazoles. researchgate.net

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₂Se |

| Molecular Weight | 197.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2436 (8) |

| b (Å) | 4.7669 (4) |

| c (Å) | 14.1543 (11) |

| β (°) | 96.6007 (16) |

| Volume (ų) | 686.58 (10) |

| Z | 4 |

Data sourced from Ouahine et al. (2017). researchgate.net

Chalcogen Bonding (ChB) Interactions in Benzoselenadiazoles

Chalcogen bonds (ChB) are highly directional non-covalent interactions involving a chalcogen atom (like selenium) acting as an electrophilic species. researchgate.net These interactions are fundamental to the supramolecular assembly of benzoselenadiazoles, offering a powerful tool for crystal engineering and the design of functional materials. nih.govresearchgate.net

In the solid state, 2,1,3-benzoselenadiazoles frequently form self-complementary chalcogen-bonded networks. nih.gov This occurs when the electrophilic region on the selenium atom of one molecule (known as a σ-hole) interacts with a nucleophilic nitrogen atom of an adjacent molecule. researchgate.net This specific Se···N interaction leads to the formation of well-defined dimers and extended chains. researchgate.netnih.gov The presence of two σ-holes on the selenium atom and two nitrogen lone pairs in the benzoselenadiazole scaffold provides significant potential for creating robust and predictable ChB networks. nih.gov Techniques such as ⁷⁷Se solid-state NMR spectroscopy have proven effective in characterizing the structural and electrostatic features of these self-complementary ChB systems. nih.gov

The strength and geometry of chalcogen bonds are highly sensitive to the nature of substituents on the benzoselenadiazole ring system. acs.org The electrostatic surface potential (ESP) of the σ-holes on the selenium atom is strongly influenced by the electron-donating or electron-withdrawing character of these substituents. nih.gov

Generally, electron-withdrawing groups enhance the electrophilicity of the selenium atom, leading to stronger and shorter chalcogen bonds. researchgate.net Conversely, electron-donating groups like the methyl group in this compound can modulate these interactions. However, studies on a range of 5-substituted benzo[c] researchgate.netresearchgate.netrsc.orgselenadiazoles (with substituents like -CH₃, -H, -F, -Cl, -Br, and -NO₂) have shown that a simple linear relationship between the substituent's electronic properties (e.g., Hammett constant) and the resulting Se···N bond distance or angle does not always exist. acs.orgfigshare.com This complexity arises because the substituents themselves can participate in other intermolecular interactions or introduce steric effects, as seen in 5,6-dimethyl-2,1,3-benzoselenadiazole (B3025547), which also influences the final crystal packing. nih.govfigshare.com

The crystal structure of this compound is a prime example of the interplay between different non-covalent forces. The primary organizing interaction is the formation of dimeric units through intermolecular Se···N contacts, with a measured distance of 2.982 (2) Å. researchgate.net A survey of the Cambridge Structural Database confirms the high propensity of selenadiazole rings to engage in such Se···N secondary bonding interactions. researchgate.net

In addition to chalcogen bonding, these dimeric units are further linked by weak π-π stacking interactions between the 2,1,3-selenadiazole ring of one molecule and the six-membered aromatic ring of a neighboring molecule. researchgate.net These stacking interactions are characterized by a centroid-centroid distance of 3.8509 (11) Å and a significant ring slippage of 1.539 (3) Å. researchgate.net This slippage is typical for π-π interactions involving heteroaromatic systems, optimizing the electrostatic attraction. nih.gov The combination of directional Se···N chalcogen bonds and less directional π-π stacking interactions results in a stable, three-dimensional supramolecular architecture. researchgate.netmdpi.com

Key Intermolecular Interactions in this compound

| Interaction Type | Parameter | Value |

|---|---|---|

| Chalcogen Bond | Se···N Distance | 2.982 (2) Å |

| π-π Stacking | Centroid-Centroid Distance | 3.8509 (11) Å |

| Ring Slippage | 1.539 (3) Å |

Data sourced from Ouahine et al. (2017). researchgate.net

Identification and Analysis of Supramolecular Synthons in Chalcogenadiazolium Salts

A supramolecular synthon is a robust structural unit formed by known and reliable intermolecular interactions. In the chemistry of selenadiazoles, the [Se–N]₂ cyclic dimer is recognized as a particularly strong and reliable supramolecular synthon. mdpi.commdpi.com This synthon, assembled via a pair of self-complementary Se···N chalcogen bonds, serves as a powerful building block in crystal engineering. mdpi.commdpi.com

The stability and prevalence of the [Se–N]₂ synthon allow for the construction of complex supramolecular architectures with predictable connectivity. mdpi.com Research has shown that the strength of this synthon can be further enhanced by the presence of other non-covalent interactions, such as halogen bonds, in the crystal lattice. mdpi.com By strategically placing other interaction sites on the selenadiazole molecule, it is possible to connect these robust dimeric synthons into one-dimensional ribbons or two-dimensional networks. mdpi.com This synthon-based approach is a cornerstone of designing cocrystals and salts of chalcogenadiazoles with desired structural and physical properties. mdpi.com

Self-Assembly into Nanomaterials (e.g., Nanofibers) for Waveguiding Applications

The inherent directionality of the interactions governing benzoselenadiazoles makes them excellent candidates for the bottom-up fabrication of functional nanomaterials. mdpi.com Donor-Acceptor-Donor (D-A-D) molecules incorporating a benzoselenadiazole core have been shown to self-assemble into well-defined nanocrystals and nanofibers. mdpi.com This self-assembly can be achieved through straightforward solution-based methods, such as slow solvent diffusion techniques. mdpi.comresearchgate.net

These resulting nanofibers exhibit promising properties as active optical waveguides, capable of conducting light over significant distances. mdpi.comnih.gov A key advantage of these systems is the tunability of their optical properties. By synthetically modifying the donor groups attached to the benzoselenadiazole acceptor core, it is possible to adjust the luminescent emission across a broad spectral range (e.g., 550–700 nm). mdpi.com This ability to systematically design organic compounds that self-assemble into nanofibers with tailored waveguiding characteristics makes them highly attractive for applications in photonic devices. mdpi.com

Coordination Chemistry and Metal Complexes

2,1,3-Benzoselenadiazole (B1677776) as Mono- and Bidentate N-Donor Ligands in Transition Metal Complexes (e.g., Copper(I) Complexes)

2,1,3-Benzoselenadiazole (BSeD) has been effectively utilized as both a monodentate and a bidentate N-donor ligand in the synthesis of heteroleptic Copper(I) complexes. mdpi.com When reacting with copper(I) sources in the presence of phosphine (B1218219) co-ligands like triphenylphosphine (B44618) (PPh₃) or bis[(2-diphenylphosphino)phenyl] ether (DPEphos), BSeD can coordinate in distinct modes.

In its monodentate form, one of the nitrogen atoms of the selenadiazole ring coordinates to a single copper(I) center. An example is the mononuclear complex [Cu(BSeD)(PPh₃)₂(ClO₄)], where the BSeD ligand occupies one coordination site of the copper ion. mdpi.com

In a bidentate, bridging mode, both nitrogen atoms of the BSeD ligand coordinate to two different copper(I) centers, leading to the formation of binuclear complexes. mdpi.com This is exemplified by the complex [Cu₂(μ₂-BSeD)(DPEphos)₂(ClO₄)₂], where the "μ₂-" notation indicates that the BSeD ligand bridges two metal centers. mdpi.com The coordination versatility of BSeD allows for the construction of diverse molecular architectures. Beyond copper, BSeD has also been shown to form stable complexes with other transition metals, such as zinc(II) in the complex [ZnCl₂(C₆H₄N₂Se)₂], where it also acts as a monodentate N-donor ligand.

Table 1: Examples of 2,1,3-Benzoselenadiazole (BSeD) Metal Complexes

| Complex Formula | Metal Ion | BSeD Coordination Mode |

| [Cu(BSeD)(PPh₃)₂(ClO₄)] | Cu(I) | Monodentate |

| [Cu₂(μ₂-BSeD)(PPh₃)₄(ClO₄)₂] | Cu(I) | Bidentate (bridging) |

| [Cu₂(μ₂-BSeD)(DPEphos)₂(ClO₄)₂] | Cu(I) | Bidentate (bridging) |

| [ZnCl₂(C₆H₄N₂Se)₂] | Zn(II) | Monodentate |

Mechanistic Studies of Ligand-Metal Interactions and Bond Activation

Mechanistic insights into the interaction between BSeD and metal centers have been gained through spectroscopic techniques and computational studies. In copper(I) complexes, the coordination of the BSeD ligand is confirmed by changes in the ⁷⁷Se NMR spectra. Upon complexation, the ⁷⁷Se NMR signal shows a significant downfield shift compared to the free ligand, indicating a change in the electronic environment of the selenium atom due to the metal-ligand interaction. mdpi.com For instance, the signal for [Cu(BSeD)(PPh₃)₂(ClO₄)] is downshifted by 12.86 ppm. mdpi.com

Density Functional Theory (DFT) calculations have been employed to optimize the geometry of these complexes and to analyze the nature of the bonding. mdpi.comresearchgate.net These studies support the coordination modes observed in the solid state and provide information on the electronic structure. In some complexes, theoretical calculations have helped to understand the polarization of the dichalcogenide bond upon coordination, which can facilitate bond cleavage reactions. researchgate.net For the copper(I) perchlorate (B79767) complexes, DFT calculations were also used to investigate the nature of the Cu···O interaction with the perchlorate anion. mdpi.com

Photophysical Properties of Benzoselenadiazole-Metal Complexes

The metal complexes of BSeD exhibit interesting photophysical properties, particularly those with copper(I). These complexes are typically characterized by intense absorption bands in the ultraviolet region (below 400 nm). mdpi.com Upon excitation with blue light, some of the copper(I) complexes display luminescence.

For example, the complexes [Cu(BSeD)(PPh₃)₂(ClO₄)] and [Cu₂(μ₂-BSeD)(PPh₃)₄(ClO₄)₂] exhibit weak red emission centered around 700 nm in the solid state at room temperature. mdpi.com The long emission lifetimes, measured to be in the range of 121 to 159 microseconds (μs), are indicative of emission from a triplet excited state. mdpi.com Time-Dependent DFT (TDDFT) calculations support these findings, ascribing the emission to a metal-to-ligand charge transfer (³MLCT) process. mdpi.com The calculated emission for [Cu(BSeD)(PPh₃)₂(ClO₄)] was predicted at 710 nm, which is in excellent agreement with the experimental data. mdpi.com

Table 2: Photophysical Data for Cu(I)-BSeD Complexes

| Complex | Absorption (nm) | Emission (nm) | Emission Lifetime (μs) |

| [Cu(BSeD)(PPh₃)₂(ClO₄)] | < 400 | ~700 | 121 |

| [Cu₂(μ₂-BSeD)(PPh₃)₄(ClO₄)₂] | < 400 | ~700 | 159 |

Applications in Catalysis and Oxygen Reduction Reactions

While the photophysical properties of benzoselenadiazole complexes are a subject of current research, their application in catalysis is an emerging field. One documented example is the use of 2,1,3-benzoselenadiazole-containing zinc(II) halide complexes as catalysts in Schiff condensation reactions. mdpi.com

The potential for these complexes to act as catalysts in other important transformations is an area of active investigation. However, based on available literature, the specific application of 5-Methyl-2,1,3-benzoselenadiazole or its parent compound's complexes in oxygen reduction reactions (ORR) has not been extensively reported. The field of ORR catalysis often involves metal complexes with nitrogen- and chalcogen-containing ligands, suggesting that benzoselenadiazole complexes could be promising candidates for future research in this area.

Applications in Advanced Materials Science

Development of Organic Optical Storage Devices, Nonlinear Optical Materials, and Laser Devices

The unique electronic properties of 5-Methyl-2,1,3-benzoselenadiazole, stemming from the electron-deficient nature of the benzoselenadiazole core, position it as a promising candidate for the development of advanced optical materials. While direct research on this compound in optical storage, nonlinear optics (NLO), and lasers is still an emerging field, the broader class of 2,1,3-benzoselenadiazole (B1677776) (BSeD) derivatives has demonstrated significant potential in these areas. The introduction of a methyl group at the 5-position can further modulate the electronic and photophysical properties, potentially offering enhanced performance and new functionalities.

Organic Optical Storage Devices

Organic materials are being explored for high-density data storage due to their low cost, ease of fabrication, and tunable properties. The mechanism often involves photo-induced changes in the material's physical or chemical properties, such as photochromism or photorefractivity. Donor-acceptor (D-A) molecules incorporating a BSeD unit have shown promise in this domain. The charge-transfer characteristics of these molecules can be harnessed to create bistable states, representing the "0" and "1" of digital data.

While specific studies on this compound for optical storage are not yet prevalent, research on related BSeD-based copolymers provides a strong foundation. For instance, new alternating donor-acceptor charge-transfer (CT)-type copolymers incorporating the BSeD unit have been synthesized and characterized. elsevierpure.com These copolymers exhibit UV-vis absorption peaks in the range of 420-530 nm, indicative of the charge-transfer process from the donor to the BSeD acceptor unit. elsevierpure.com This CT process is fundamental for potential optical switching and data storage applications.

Table 1: Optical and Electrochemical Properties of BSeD-based Copolymers

| Copolymer Donor Unit | Absorption Max (nm) | LUMO Level (eV) | HOMO Level (eV) |

| Didodecyloxy-p-phenylene (Ph) | 420-530 | -3.08 to -2.91 | -5.56 to -5.12 |

| N-(4-dodecyloxyphenyl)carbazole (Cz) | 420-530 | -3.08 to -2.91 | -5.56 to -5.12 |

| N-hexyldiphenylamine (Da) | 420-530 | -3.08 to -2.91 | -5.56 to -5.12 |

Data sourced from a study on new 2,1,3-benzoselenadiazole-based CT-type copolymers. elsevierpure.com

The data in Table 1 illustrates the tunable electronic properties of BSeD-based polymers, which is a key requirement for designing materials for optical data storage. The ability to control the HOMO and LUMO energy levels through the choice of donor unit allows for the optimization of the material's response to light.

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics, including frequency conversion, optical switching, and optical limiting. The NLO response of a material is characterized by its hyperpolarizability. Organic molecules with large hyperpolarizabilities are of particular interest due to their potential for high NLO efficiency and fast response times.

The D-A architecture is a well-established strategy for designing molecules with significant second- and third-order NLO properties. The BSeD moiety, being a strong electron acceptor, can be coupled with various electron-donating groups to create potent NLO chromophores. The resulting intramolecular charge transfer upon excitation is a key factor in enhancing the NLO response.

While direct measurement of the NLO properties of this compound is not widely reported, the foundational principles of NLO material design strongly suggest its potential. The methyl group can act as a weak electron-donating group, which, in conjunction with other donor substituents, could further enhance the charge-transfer character and, consequently, the NLO properties.

Table 2: Comparison of Benzo-heterodiazole Derivatives in D-A-D Systems

| Acceptor Core | Emission Maxima (nm) | Quantum Yield | Key Advantage |

| Benzothiadiazole (BTD) | up to 666 | ~0.35 | Significant redshift in emission |

| Benzoselenadiazole (BSD) | up to 643 | up to 0.51 | Improved photostability and higher efficiency |

This table compares the general properties of BTD and BSD derivatives from a review on luminescent benzoselenadiazoles. figshare.com

The data in Table 2, while not specific to the 5-methyl derivative, highlights the favorable photophysical properties of the benzoselenadiazole core in donor-acceptor-donor (D-A-D) systems, which are often correlated with NLO activity. figshare.com The higher quantum yield observed in some BSD derivatives suggests efficient radiative decay pathways, which can be beneficial for certain NLO applications. figshare.com

Laser Devices

Organic solid-state lasers are an attractive alternative to their inorganic counterparts due to their tunability, processability, and potential for low-cost fabrication. The gain medium in an organic laser is typically a material that exhibits strong luminescence with a high quantum yield.

Novel donor-acceptor-donor (D-A-D) benzoselenadiazole derivatives have been synthesized and shown to form nanofibers that act as active optical waveguides. nih.gov These materials exhibit tunable luminescence across a broad spectral range from 550 to 700 nm, depending on the nature of the donor group attached to the benzoselenadiazole core. nih.gov This tunability is a highly desirable feature for laser applications. The formation of self-assembled nanocrystals and nanofibers provides the necessary optical feedback for stimulated emission. nih.gov

The study on these D-A-D benzoselenadiazoles demonstrated that the emission color and waveguiding properties are highly dependent on the chemical structure. nih.gov This structure-property relationship is critical for designing new laser materials based on the this compound scaffold. The methyl group's influence on the crystal packing and intermolecular interactions could lead to favorable morphologies for lasing.

Table 3: Luminescent Properties of D-A-D Benzoselenadiazole Derivatives

| Donor Group | Emission Range (nm) | Application |

| Various peripheral donors | 550 - 700 | Optical Waveguides |

Based on findings from a study on luminescent waveguides from benzoselenadiazole nanofibers. nih.gov

Biological Activity Research and Biomimetic Systems Non Clinical Focus

Investigation of Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of benzoselenadiazole derivatives and related seleno-organic compounds is a significant area of non-clinical research. These investigations often focus on their ability to mimic the function of endogenous antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx), and to directly scavenge harmful reactive oxygen species (ROS).

Research on 1,3-benzoselenazoles, which are structurally related to benzoselenadiazoles, has demonstrated significant GPx-like antioxidant activity, often superior to the reference compound diphenyl diselenide (Ph₂Se₂). nih.gov The activity of these compounds is evaluated using assays such as the thiophenol assay, which measures the rate of reduction of hydrogen peroxide. nih.gov The electronic properties of substituents on the benzoselenazole (B8782803) ring play a crucial role; for instance, compounds with strong electron-donating groups have shown enhanced catalytic activity. nih.gov

The antioxidant capacity of selenium-containing compounds is also frequently assessed using standard in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnih.govtubitak.gov.tr For example, certain organodiselenide-tethered methyl anthranilates have shown potent radical scavenging activity, comparable to that of Vitamin C in DPPH and ABTS assays. nih.gov

Table 1: Antioxidant Activity of Selected Organoselenium Compounds

| Compound | Assay | Radical Scavenging Activity (%) | Reference |

|---|---|---|---|

| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (5) | DPPH | 91% | nih.gov |

| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (5) | ABTS | 86% | nih.gov |

| Methyl 2-amino-5-(methylselanyl) benzoate (B1203000) (14) | DPPH | 96% | nih.gov |

| Methyl 2-amino-5-(methylselanyl) benzoate (14) | ABTS | 92% | nih.gov |

| Vitamin C (Standard) | ABTS | 95% | nih.gov |

Screening of Benzoselenadiazole Derivatives against Cancer Cell Lines (e.g., NCI60 Panel)

The screening of novel chemical entities against cancer cell lines is a cornerstone of oncological drug discovery. While specific data for 5-Methyl-2,1,3-benzoselenadiazole in the National Cancer Institute's 60-cell line panel (NCI-60) is not publicly detailed, research on structurally related heterocyclic compounds, such as benzimidazole (B57391) derivatives, provides a framework for the potential antiproliferative activity of this class. The NCI-60 screen evaluates the cytotoxic and cytostatic effects of compounds against a diverse panel of human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, kidney, and prostate. nih.gov

For instance, a new class of benzimidazole-based derivatives was recently submitted to the NCI for testing. nih.gov Initial single-dose (10 µM) screenings identified several compounds with notable antiproliferative activity, leading to their selection for more comprehensive five-dose testing against the full 60-cell line panel. nih.gov This tiered screening approach allows for the identification of compounds with broad-spectrum activity or selective potency against specific cancer subpanels. nih.gov

Mechanistic studies often follow these screenings. For example, benzimidazole derivatives have been identified as potential dual inhibitors of key oncogenic proteins like EGFR and BRAFV600E. nih.gov Further investigations into the most active compounds from these screens have revealed their ability to induce apoptosis by modulating key proteins in cell death pathways, such as increasing the levels of caspases and Bax while decreasing the anti-apoptotic protein Bcl2. nih.gov

Table 2: Antiproliferative Activity of Benzimidazole-Triazole Derivatives Against Selected Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4b | A549 (Lung Carcinoma) | 10.74 | nih.gov |

| C6 (Rat Glioma) | 16.33 | nih.gov | |

| Compound 4h | A549 (Lung Carcinoma) | 15.42 | nih.gov |

| C6 (Rat Glioma) | 17.41 | nih.gov | |

| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 0.06 | nih.gov |

| C6 (Rat Glioma) | 1.07 | nih.gov |

Studies on Antimicrobial and Biocidal Activities of Benzoselenadiazole Derivatives